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Compound of Interest

Compound Name: Org 43553

Cat. No.: B1677481

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the orally active, low molecular weight
(LMW) luteinizing hormone (LH) receptor agonist, Org 43553, with traditional parenteral
gonadotropins, namely human chorionic gonadotropin (hCG) and recombinant LH (rec-LH).
The data herein confirms the significant oral bioavailability of Org 43553, positioning it as a
potential replacement for subcutaneously administered alternatives in reproductive therapies.

[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and comparative efficacy of
Org 43553 versus parenteral compounds.

Table 1: Pharmacokinetic Profile of Org 43553 in Preclinical Models[1][2]
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Administr ] ] Half-life
. . Bioavaila Cmax Tmax
Species ation Dose . (t'%)
bility (%) (mglL) (hours)
Route (hours)
Intravenou
Rat ] 5 mg/kg - 34 - -
s (i.v.)
Rat Oral (p.0.) 50 mg/kg 79 4.5 4.1 -
Intravenou
Dog ] 12.5mg/kg - - -
s (i.v)
Dog Oral (p.0.) 50 mg/kg 44 3.5 4.1 -
Human Oral (p.o.) 25-900 mg - 30-47 - 0.5-1

Table 2: Comparative Efficacy in Ovulation Induction in Rats[2]

Dose for 100% Ovulation

Compound Administration Route .
Induction
Org 43553 Oral 25 mg/kg
rec-LH Subcutaneous 400 1U/kg
hCG Subcutaneous 150 IU/kg

Experimental Protocols

Pharmacokinetic Studies in Female Wistar Rats and Beagle Dogs:[2]

Pharmacokinetic parameters for Org 43553 were determined following single-dose intravenous

and oral administration.

+ Animal Models: Female Wistar rats and female Beagle dogs were utilized. Rats were

cannulated for blood sampling.

e Formulation and Administration:
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o For intravenous administration, Org 43553 was administered at 5 mg/kg in rats and 12.5
mg/kg in dogs.

o For oral administration, a single dose of 50 mg/kg was given to both species. The oral
formulation was a 10% Cremophore vehicle in water.

e Blood Sampling: Blood samples were collected at regular intervals over a 24-hour period for
rats and a 96-hour period for dogs. Serum was obtained after centrifugation.

e Analysis: Serum levels of Org 43553 were quantified using Liquid Chromatography with
tandem mass spectrometry (LC-MS/MS).

o Parameter Calculation: Pharmacokinetic parameters including Area Under the Curve (AUC),
clearance, elimination half-life, maximum concentration (Cmax), and time to maximum
concentration (Tmax) were calculated using a non-compartmental model. Oral bioavailability
was determined by comparing the AUC from oral administration to that from intravenous
administration.

In Vivo Ovulation Induction Study in Rats:

This study was designed to demonstrate the in vivo efficacy of orally administered Org 43553
compared to subcutaneously administered rec-LH and hCG.

e Animal Model: Cycling female rats were used. Mating was confirmed by the presence of a
seminal plug.

e Compound Administration:

o Org 43553 was administered orally at a dose of 25 mg/kg in a 10% Cremophore vehicle.

o rec-LH (400 IU/kg) and hCG (150 1U/kg) were administered subcutaneously in a 0.9%
NacCl vehicle.

o All compounds were administered as a single dose on the day of pro-estrus.

o Efficacy Assessment: On day 14 of pregnancy, the animals were sacrificed. The number of
implanted fetuses and corpora lutea were counted to confirm ovulation and successful
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implantation. The doses used were those previously determined to induce ovulation in 100%
of the animals.

Signaling Pathway and Experimental Workflow
Visualizations

Luteinizing Hormone (LH) Receptor Signaling Pathway

Org 43553 is a low molecular weight agonist of the LH receptor. Unlike the endogenous
ligands LH and hCG which bind to the extracellular domain, Org 43553 is an allosteric agonist
that binds to the transmembrane domain of the receptor. This binding event activates the G-
protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in
intracellular cyclic AMP (CAMP), and subsequent downstream cellular responses.
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Caption: LH Receptor activation by endogenous ligands and Org 43553.
Experimental Workflow for Determining Oral Bioavailability

The following diagram outlines the key steps in the preclinical studies to ascertain the oral
bioavailability of Org 43553.
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(LC-MS/MS) (LC-MS/MS)
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Caption: Workflow for oral bioavailability determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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